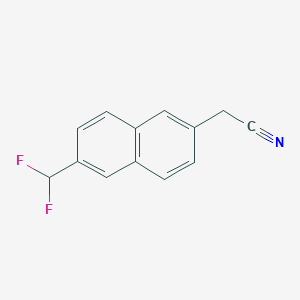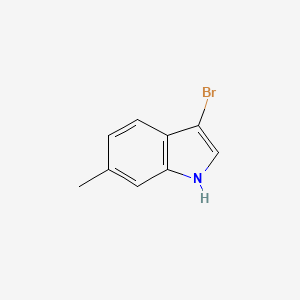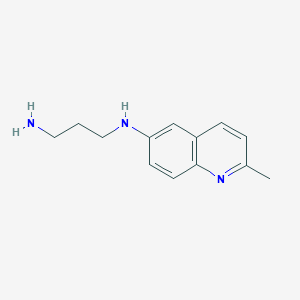
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propane-1,3-diamine moiety attached at the 6-position of the quinoline ring. This compound has garnered interest due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution at the 2-Position:
Attachment of the Propane-1,3-Diamine Moiety: The final step involves the nucleophilic substitution reaction where the 6-position of the quinoline ring is substituted with propane-1,3-diamine. This can be achieved using a suitable leaving group and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amine groups.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit phosphopantetheinyl transferase, an enzyme involved in the post-translational modification of proteins.
Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating the levels of inflammatory mediators such as interleukin 1-beta and nuclear factor kappa-B, thereby reducing inflammation in tissues.
相似化合物的比较
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can be compared with other similar compounds to highlight its uniqueness:
N1-(2-Methylquinolin-4-yl)propane-1,3-diamine: Similar structure but with the propane-1,3-diamine moiety attached at the 4-position of the quinoline ring.
N1-(5-Methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine:
N′-(pyridin-2-yl)propane-1,3-diamine: A related compound with a pyridine ring instead of a quinoline ring, used in catalysis and other applications.
属性
CAS 编号 |
802302-31-4 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC 名称 |
N'-(2-methylquinolin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-11-9-12(15-8-2-7-14)5-6-13(11)16-10/h3-6,9,15H,2,7-8,14H2,1H3 |
InChI 键 |
WNLOIRKWPKOWGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


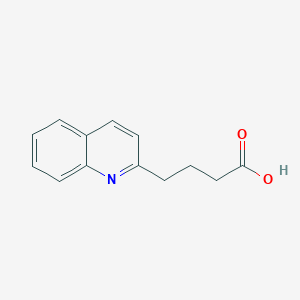

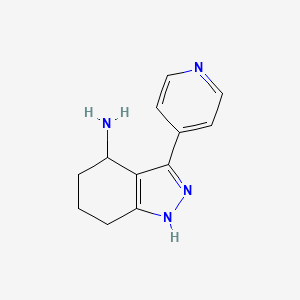

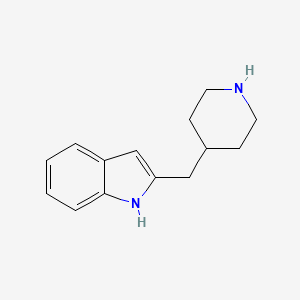
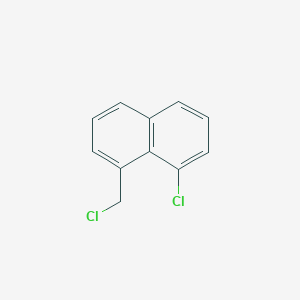
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

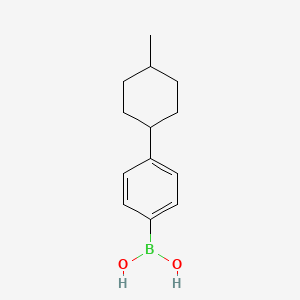
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
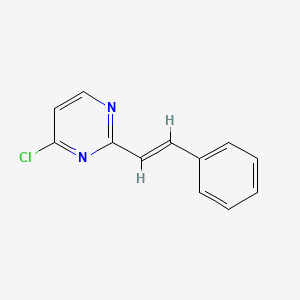
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
